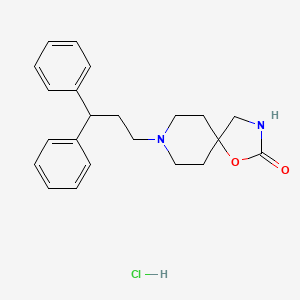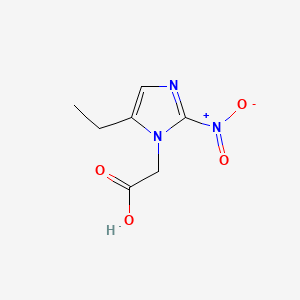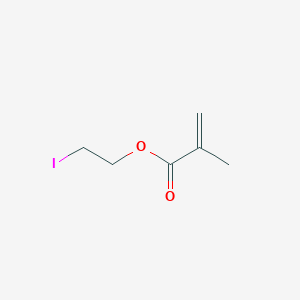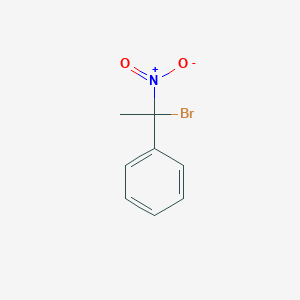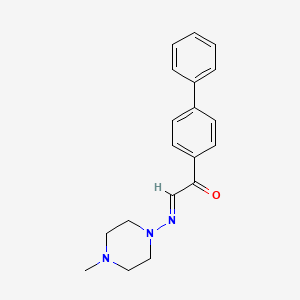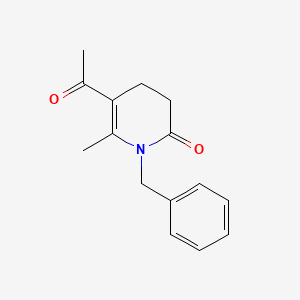
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C6H16Br2Si2 It is characterized by the presence of two bromomethyl groups attached to a disilane backbone
Métodos De Preparación
The synthesis of 1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with bromomethylating agents under controlled conditions. One common method is the bromomethylation of 1,1,2,2-tetramethyldisilane using formaldehyde and hydrobromic acid. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Reduction Reactions: The compound can be reduced to form 1,2-bis(methyl)-1,1,2,2-tetramethyldisilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bromomethyl groups can yield corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane involves the reactivity of its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to interact with various molecular targets. The disilane backbone provides stability and flexibility, making it a versatile building block for the synthesis of complex molecules.
Comparación Con Compuestos Similares
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane can be compared with other similar compounds such as:
1,2-Bis(bromomethyl)benzene: Both compounds contain bromomethyl groups, but the benzene derivative has an aromatic ring, which imparts different chemical properties.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound has a similar bromomethyl functionality but differs in its backbone structure, leading to different reactivity and applications.
1,2-Bis(phenylsulfonyl)2-propene:
Propiedades
Número CAS |
33558-73-5 |
|---|---|
Fórmula molecular |
C6H16Br2Si2 |
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
bromomethyl-[bromomethyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H16Br2Si2/c1-9(2,5-7)10(3,4)6-8/h5-6H2,1-4H3 |
Clave InChI |
LITFSLRRXLUFIC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CBr)[Si](C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



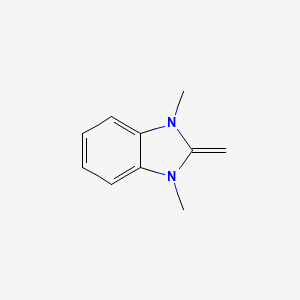
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
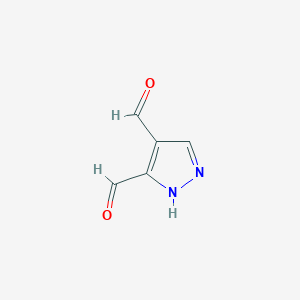
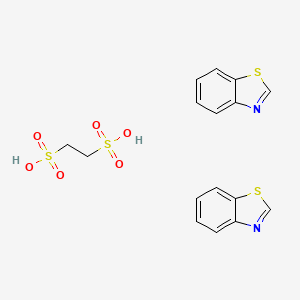
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
